4-Amino-6-methyl-1-phenylpyrimidin-2-one
Description
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
4-amino-6-methyl-1-phenylpyrimidin-2-one |
InChI |
InChI=1S/C11H11N3O/c1-8-7-10(12)13-11(15)14(8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,15) |
InChI Key |
CKVIGXFJYAREAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=O)N1C2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-Amino-6-methyl-1-phenylpyrimidin-2-one
Synthesis via 4-Amino-6-chloropyrimidine Intermediate
One of the most prominent methods involves the synthesis of 4-amino-6-chloropyrimidine as a key intermediate, followed by substitution reactions to introduce the methyl and phenyl groups at the 6- and 1-positions, respectively.
Step 1: Preparation of 4-Amino-6-chloropyrimidine
- Starting from 4,6-dichloropyrimidine, ammonolysis or aminolysis is performed under atmospheric pressure.
- The reaction is carried out in aqueous medium at controlled temperatures between 30–60 °C.
- Ammonia or amine reagents (e.g., monomethylamine, dimethylamine) are introduced to selectively substitute one chlorine atom.
- The reaction is monitored by HPLC until the residual 4,6-dichloropyrimidine is ≤0.1% (area %).
- The product, 4-amino-6-chloropyrimidine, is isolated by crystallization and drying.
- Yields reported range from 88.7% to 95.4% with purities above 99% (area %).
Step 2: Alkoxylation to 4-Amino-6-alkoxypyrimidine
- The 4-amino-6-chloropyrimidine intermediate is reacted with alcohols (e.g., methanol) in the presence of alkaline catalysts (e.g., sodium hydroxide).
- Reflux conditions at 60–90 °C are maintained until the reaction is complete (residual 4-amino-6-chloropyrimidine ≤0.1%).
- The reaction mixture is then acidified, concentrated, and crystallized to yield 4-amino-6-methoxypyrimidine.
- Yields around 92% with purities above 99% are reported.
- This method is noted for its simplicity, environmental friendliness, and suitability for industrial scale production.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product | Yield (%) | Purity (HPLC area %) |
|---|---|---|---|---|---|
| 1 | 4,6-dichloropyrimidine + ammonia | 30–60 °C, aqueous, atmospheric pressure | 4-amino-6-chloropyrimidine | 88.7–95.4 | >99 |
| 2 | 4-amino-6-chloropyrimidine + alcohol + NaOH | Reflux 60–90 °C | 4-amino-6-alkoxypyrimidine | ~92 | >99 |
Alternative Synthetic Routes Involving Substituted Pyrimidines
Other studies have explored routes involving substituted pyrimidine precursors and subsequent functional group transformations:
- Reduction of nitro-substituted pyrimidines to amino derivatives using stannous chloride dihydrate in hydrochloric acid at 0 °C.
- Acylation reactions using isobutyl chloroformate and N-methyl morpholine in dry N,N-dimethylformamide (DMF) at low temperatures (0–5 °C) to introduce amide functionalities.
- Sulfonylation reactions with various sulfonyl chlorides in dichloromethane with triethylamine as base to modify the pyrimidine ring further.
Though these methods are more complex and tailored for specific derivatives, they demonstrate the versatility of pyrimidine chemistry in constructing this compound analogues.
Synthesis via Hydrazine Carbothioamide Derivatives
A related synthetic approach involves the preparation of 3,4-dihydro-6-methyl-4-phenylpyrimidin-2(1H)-one derivatives through the reaction of hydrazine carbothioamide intermediates:
- Equimolar mixtures of relevant pyrimidinone precursors and thiosemicarbazide are refluxed in acetone for 10–12 hours.
- The crude products are purified by recrystallization from alcohol.
- This method yields compounds with good purity and yields (~82%) and is useful for synthesizing related pyrimidinone derivatives with biological activity.
Data Tables Summarizing Key Preparation Results
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-methyl-1-phenylpyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups attached to the amino group.
Scientific Research Applications
4-Amino-6-methyl-1-phenylpyrimidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Amino-6-methyl-1-phenylpyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signaling pathways involved in various biological processes.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Position and Electronic Effects
- Amino Group Position: The amino group at position 4 in the target compound contrasts with its placement at position 6 in analogues like 6-Amino-1-phenyl-2-sulfanylpyrimidin-4(1H)-one. This positional difference alters electron distribution, influencing dipole moments and binding affinity to biological targets .
- Phenyl vs.
Hydrogen Bonding and Crystallinity
- The amino group in this compound participates in N–H⋯O hydrogen bonds, forming stable crystal lattices . In contrast, the thiol group in 6-Amino-1-phenyl-2-sulfanylpyrimidin-4(1H)-one engages in S–H⋯N interactions, which are weaker and may reduce thermal stability .
- Pyridinone derivatives (e.g., 6-Amino-4-methylpyridin-2(1H)-one) exhibit fewer hydrogen-bonding sites due to the smaller ring size, leading to lower melting points and altered solubility profiles .
Pharmacological Implications
- Antimicrobial Activity: The target compound’s phenyl and methyl groups enhance membrane permeability, making it more effective against Gram-positive bacteria compared to 6-Amino-4-phenyl-2(1H)-Pyrimidinone, which lacks the methyl group .
- Kinase Inhibition: The chloro-methyl-phenylamino substituent in 2-Amino-6-[(3-chloro-4-methyl-phenyl)amino]-1H-pyrimidin-4-one () increases hydrophobic interactions with ATP-binding pockets, showing promise in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
